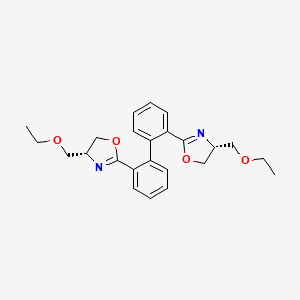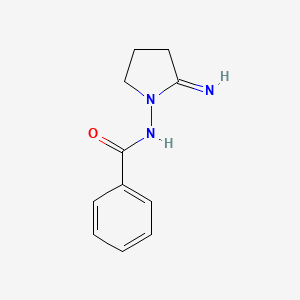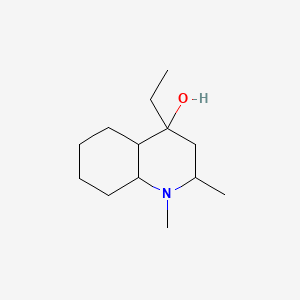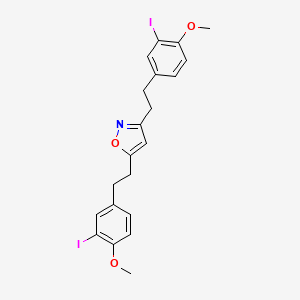
3,5-Bis(3-iodo-4-methoxyphenethyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(3-iodo-4-methoxyphenethyl)isoxazole is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of two 3-iodo-4-methoxyphenethyl groups attached to the isoxazole ring. Isoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(3-iodo-4-methoxyphenethyl)isoxazole typically involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is catalyzed by copper(I) or ruthenium(II) catalysts. The reaction conditions usually involve mild basic conditions (e.g., sodium bicarbonate) at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the high costs, low abundance, and toxicity associated with metal-catalyzed reactions. These methods are eco-friendly and generate less waste .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(3-iodo-4-methoxyphenethyl)isoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include various functionalized isoxazole derivatives, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
3,5-Bis(3-iodo-4-methoxyphenethyl)isoxazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer, antibacterial, and antiviral properties.
Medicine: The compound is explored for its potential use in drug discovery and development.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(3-iodo-4-methoxyphenethyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various biological targets, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Iodo-3,5-dimethylisoxazole: Another isoxazole derivative with similar structural features.
5-Amino-3-aryl-4-methoxycarbonylisoxazoles: Isoxazole derivatives with potential cardiovascular and antithrombotic activities.
Uniqueness
3,5-Bis(3-iodo-4-methoxyphenethyl)isoxazole is unique due to the presence of two 3-iodo-4-methoxyphenethyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .
Propiedades
Número CAS |
88551-74-0 |
|---|---|
Fórmula molecular |
C21H21I2NO3 |
Peso molecular |
589.2 g/mol |
Nombre IUPAC |
3,5-bis[2-(3-iodo-4-methoxyphenyl)ethyl]-1,2-oxazole |
InChI |
InChI=1S/C21H21I2NO3/c1-25-20-9-5-14(11-18(20)22)3-7-16-13-17(27-24-16)8-4-15-6-10-21(26-2)19(23)12-15/h5-6,9-13H,3-4,7-8H2,1-2H3 |
Clave InChI |
OLKBEWQCRHKBOZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCC2=CC(=NO2)CCC3=CC(=C(C=C3)OC)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Benz[f]indene-1,3(2H)-dione, 5,8-dibromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12893555.png)
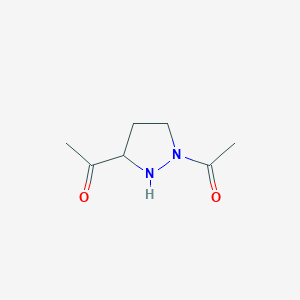

![5,5-Dimethyl-3-[(naphthalen-2-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12893570.png)
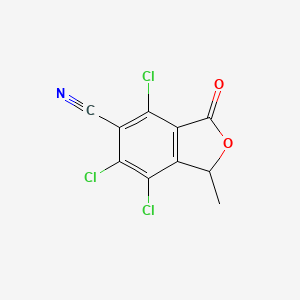


![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12893603.png)
![5-Methoxy-3-methylbenzo[c]isoxazole](/img/structure/B12893615.png)


